2-(Difluoromethoxy)-6-methylnaphthalene
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Overview
Description
2-(Difluoromethoxy)-6-methylnaphthalene is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-methylnaphthalene typically involves the introduction of the difluoromethoxy group into the naphthalene ring. One common method is the reaction of 6-methylnaphthalene with difluoromethylating agents under specific conditions. For example, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
2-(Difluoromethoxy)-6-methylnaphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)-6-methylnaphthalene
- 2-(Methoxy)-6-methylnaphthalene
- 2-(Difluoromethoxy)-naphthalene
Uniqueness
2-(Difluoromethoxy)-6-methylnaphthalene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C12H10F2O |
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Molecular Weight |
208.20 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-2-3-10-7-11(15-12(13)14)5-4-9(10)6-8/h2-7,12H,1H3 |
InChI Key |
YKSVEKZNMBSIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)OC(F)F |
Origin of Product |
United States |
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